molecular formula C13H7BrF2O2 B1472171 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde CAS No. 183110-68-1

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde

Cat. No.: B1472171
CAS No.: 183110-68-1
M. Wt: 313.09 g/mol
InChI Key: DIOUKWHIEHYMEE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde (CAS: 183110-68-1) is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and a 2,4-difluorophenoxy group at the 4-position of the benzaldehyde core. Its molecular formula is $ \text{C}{13}\text{H}{7}\text{BrF}{2}\text{O}{2} $, with a molecular weight of 329.06 g/mol. The compound is typically a light yellow solid with a purity of ≥95% and is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Synthesis The synthesis of this compound follows nucleophilic aromatic substitution (SNAr) protocols similar to those described for its dibromo analog (3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde). For example:

  • Step 1: Reaction of 2,4-difluorophenol with 3-bromo-4-fluorobenzaldehyde in the presence of anhydrous potassium carbonate in dimethylacetamide (DMAC) at elevated temperatures (6 hours, reflux).
  • Step 2: Purification via column chromatography (silica gel, eluent: n-hexane/dichloromethane) yields the product in moderate yields (~50–70%) .

Properties

IUPAC Name

3-bromo-4-(2,4-difluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOUKWHIEHYMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Bromination Using Zinc Bromide and Oleum

A patented process [WO2010086877A2] describes a high-yield, selective bromination of 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde using:

  • Reagents & Conditions:

    • 4-fluorobenzaldehyde added dropwise to a mixture of oleum, iodine, and zinc bromide
    • Temperature maintained between 5°C and 35°C for 2 hours
    • Bromine added dropwise over 3 hours at 25–45°C
    • Stirring continued at 25–65°C for 2 hours to complete reaction
    • Quenching in water below 25°C separates organic and aqueous layers
    • Organic layer extracted with toluene or aromatic solvents, followed by distillation to isolate product of >95% purity
  • Advantages:

    • High selectivity and yield
    • Economical and scalable
    • Efficient removal of zinc impurities by cation exchange resin treatment of aqueous effluent
Step Reagents/Conditions Purpose
a 4-fluorobenzaldehyde + oleum + iodine + ZnBr2 (5–35°C, 2h) Formation of bromination complex
b Bromine addition (25–45°C, 3h) Bromination at 3-position
c Stirring (25–65°C, 2h) Reaction completion
d Quenching with water (<25°C) Phase separation
e Extraction with toluene, distillation Purification

Catalyst-Free Bromination Using Sodium Bromide and Sodium Hypochlorite

An alternative green synthesis [CN109912396B] avoids toxic bromine and catalysts by using sodium bromide and sodium hypochlorite under ultrasonic conditions:

  • Reagents & Conditions:

    • 4-fluorobenzaldehyde dissolved in dichloromethane (140–180 mL per mole)
    • Sodium bromide dissolved in water with 35% hydrochloric acid to form acidic bromide solution
    • Solutions mixed at 20–25°C under ultrasonic irradiation
    • Sodium hypochlorite (8% aqueous) added dropwise over 1 hour under stirring
    • Ultrasonic treatment continued for 30 minutes, then mixture stood for 15 minutes
    • Organic phase separated, washed to neutrality, dried, and solvent removed
    • Crude product purified by bulk melting crystallization at 31°C
  • Advantages:

    • No bromine or chlorine gas required, reducing safety hazards
    • No catalyst needed, simplifying process
    • High yield and environmentally friendly
    • Easy operation and scalable
Step Reagents/Conditions Purpose
1 4-fluorobenzaldehyde in dichloromethane (160 mL) Prepare organic phase
2 Sodium bromide (1.01 mol) + 35% HCl (100 mL) in water Prepare acidic bromide solution
3 Mix solutions at 20–25°C under ultrasound Initiate bromination
4 Add 8% sodium hypochlorite dropwise over 1 hour Oxidative bromination
5 Ultrasonic treatment 30 min, stand 15 min Reaction completion
6 Phase separation, washing, drying Isolation of crude product
7 Bulk melting crystallization at 31°C Purification

Ether Formation to Obtain this compound

After obtaining 3-bromo-4-fluorobenzaldehyde, the next step is nucleophilic aromatic substitution with 2,4-difluorophenol:

  • Typical Conditions:

    • React 3-bromo-4-fluorobenzaldehyde with 2,4-difluorophenol in the presence of a base (e.g., potassium carbonate)
    • Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Elevated temperature (80–120°C) for several hours
    • Workup includes aqueous quenching, extraction, and purification by recrystallization or chromatography
  • Reaction:

    $$
    \text{3-bromo-4-fluorobenzaldehyde} + \text{2,4-difluorophenol} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{F}^-
    $$

Comparative Analysis of Preparation Methods

Feature Zinc Bromide Catalyzed Bromination Catalyst-Free Sodium Bromide Method
Brominating agent Bromine Sodium bromide + sodium hypochlorite
Catalyst Zinc bromide, iodine, oleum None
Temperature range 5–65°C 20–25°C
Reaction time 7 hours total (2h + 3h + 2h) ~1.75 hours (1h addition + 0.75h ultrasonic + standing)
Safety concerns Handling bromine and oleum; zinc disposal Avoids bromine and chlorine gases; safer
Purification Extraction with toluene, distillation Crystallization from crude product
Yield and purity >95% purity High yield, high purity
Environmental impact Requires treatment of zinc-containing effluents Green process, less hazardous waste

Summary of Research Findings

  • The zinc bromide catalyzed bromination method is well-established, scalable, and provides high purity products but involves hazardous reagents and requires careful waste treatment.

  • The sodium bromide/sodium hypochlorite ultrasonic method offers a safer, greener alternative with comparable yields and purity, eliminating the need for bromine and catalysts.

  • Both methods require subsequent nucleophilic aromatic substitution with 2,4-difluorophenol to yield the target this compound.

  • Choice of method depends on scale, safety, environmental regulations, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 3-Bromo-4-(2,4-difluorophenoxy)benzoic acid.

    Reduction: Formation of 3-Bromo-4-(2,4-difluorophenoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Spectroscopic Characterization

  • IR (KBr) : Peaks at ~3085 cm$^{-1}$ (aromatic C-H), ~2843 cm$^{-1}$ (aldehyde C-H), ~1691 cm$^{-1}$ (C=O), and ~1243 cm$^{-1}$ (C-O-C ether linkage) are expected, with fluorine substituents likely reducing the intensity of C-Br stretches (~681 cm$^{-1}$) compared to bromine-rich analogs .
  • $^1$H NMR (DMSO-d$_6$) : The aldehyde proton appears as a singlet at δ 9.93 ppm. Aromatic protons show distinct splitting patterns due to fluorine coupling, e.g., δ 7.22–8.27 ppm for ortho and meta protons relative to substituents .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Applications References
3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde 3-Br, 4-(2,4-F$_2$PhO) C${13}$H$7$BrF$2$O$2$ Pharmaceutical intermediates, cross-coupling reactions
3-Bromo-4-(2,4-dibromophenoxy)benzaldehyde 3-Br, 4-(2,4-Br$_2$PhO) C${13}$H$7$Br$3$O$2$ Hapten synthesis for immunoassays
3-Bromo-4-(trifluoromethyl)benzaldehyde 3-Br, 4-CF$_3$ C$8$H$4$BrF$_3$O Fluorinated drug candidates
4-(2-Bromophenoxy)benzaldehyde 4-(2-BrPhO) C${13}$H$9$BrO$_2$ Materials science, ligand design
3-Bromo-4-hydroxybenzaldehyde 3-Br, 4-OH C$7$H$5$BrO$_2$ Antioxidant and neuroprotective agents

Biological Activity

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for its application in medicinal chemistry and other fields. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C9H6BrF2O2
  • Molecular Weight : 265.05 g/mol
  • CAS Number : 183110-68-1

Synthesis

The synthesis of this compound typically involves the bromination of 4-(2,4-difluorophenoxy)benzaldehyde using bromine or brominating agents under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various phenoxybenzaldehyde derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Organism
This compound20Staphylococcus aureus
This compound30Escherichia coli

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound was tested on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-715
HeLa10
A54912

These results suggest a promising anticancer profile that warrants further investigation.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 for AChE inhibition was reported at approximately 0.22 µM.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research team evaluated the antimicrobial efficacy of several phenoxy-substituted benzaldehydes, including the target compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
  • Case Study on Anticancer Activity :
    In a comparative study involving various benzaldehyde derivatives, this compound showed superior activity against breast cancer cells compared to other tested compounds. This finding supports its further development as a potential anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde
Reactant of Route 2
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3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde

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